molecular formula C18H19NO5S B1440322 Ethyl 4-(phenylsulfonylmethyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-2-carboxylate CAS No. 1092460-57-5

Ethyl 4-(phenylsulfonylmethyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-2-carboxylate

Cat. No.: B1440322
CAS No.: 1092460-57-5
M. Wt: 361.4 g/mol
InChI Key: IYKVZJDECNMISW-UHFFFAOYSA-N
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Description

Ethyl 4-(phenylsulfonylmethyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-2-carboxylate is a benzoxazine derivative characterized by a phenylsulfonylmethyl substituent at the 4-position of the dihydrobenzoxazine core. The sulfonyl group enhances electron-withdrawing effects, which may influence reactivity, stability, and interactions in biological systems. It is commercially available through multiple suppliers (e.g., AKOS027334990, AS-45596) .

Properties

IUPAC Name

ethyl 4-(benzenesulfonylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-2-23-18(20)17-12-19(15-10-6-7-11-16(15)24-17)13-25(21,22)14-8-4-3-5-9-14/h3-11,17H,2,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKVZJDECNMISW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C2=CC=CC=C2O1)CS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701139140
Record name Ethyl 3,4-dihydro-4-[(phenylsulfonyl)methyl]-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092460-57-5
Record name Ethyl 3,4-dihydro-4-[(phenylsulfonyl)methyl]-2H-1,4-benzoxazine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092460-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,4-dihydro-4-[(phenylsulfonyl)methyl]-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Ethyl 4-(phenylsulfonylmethyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of phenylsulfonylmethyl ketone with an appropriate amine to form an intermediate, which is then cyclized to produce the oxazine ring. The final step involves esterification to introduce the ethyl carboxylate group. Reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Chemical Reactions Analysis

Ethyl 4-(phenylsulfonylmethyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-2-carboxylate undergoes various chemical reactions, including:

  • **

Biological Activity

Ethyl 4-(phenylsulfonylmethyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-2-carboxylate (CAS No. 1092460-57-5) is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, antioxidant properties, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC18H19NO5S
Molecular Weight361.41 g/mol
Purity≥ 95%
AppearanceWhite to Yellow Solid

Cytotoxic Activity

Cytotoxicity studies have highlighted the compound's effects on various cell lines. In a study evaluating the cytotoxic effects of related compounds, it was noted that certain benzo[b]cyclohept[e][1,4]oxazines exhibited significant cytotoxicity against cancer cell lines while showing reduced toxicity towards normal cells. The cytotoxicity was assessed using the MTT assay, which measures cell viability based on metabolic activity.

Key Findings:

  • Cytotoxic Concentration (CC₅₀): The CC₅₀ values for the compound were determined against human oral squamous cell carcinoma (Ca9-22) and normal human gingival fibroblast (HGF) cells.
  • Mechanism of Action: The study suggested that apoptosis induction was a mechanism of action for some derivatives, while others induced necrotic cell death characterized by DNA fragmentation patterns .

Antioxidant Activity

Research indicates that compounds similar to this compound may possess antioxidant properties. A study involving C-3 tethered 2-oxo-benzo[1,4]oxazines demonstrated their potential as antioxidant agents, outperforming standard references like BHT in certain assays .

Antioxidant Evaluation:

  • FRAP Assay: The antioxidant capacity was evaluated using the Ferric Reducing Antioxidant Power (FRAP) assay.
  • Non-Toxic Nature: Preliminary studies indicated that active compounds showed minimal toxicity in non-cancerous fibroblast cell lines at concentrations up to 250 μg/mL .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds in the benzo[1,4]oxazine class:

  • Study on Benzo[b]cyclohept[e][1,4]oxazines:
    • Investigated a series of synthesized compounds for their growth stimulation and cytotoxic effects.
    • Found that specific substitutions enhanced cytotoxicity against cancer cells while sparing normal cells .
  • Molecular Docking Studies:
    • In silico studies suggested that certain structural features contribute to the biological activity of these compounds.
    • Molecular docking revealed strong binding affinities with specific biological targets, indicating potential therapeutic applications .
  • Antibacterial Properties:
    • Some derivatives exhibited antibacterial activity alongside their cytotoxic effects, suggesting a dual mechanism that may be beneficial in developing new antimicrobial agents .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that ethyl 4-(phenylsulfonylmethyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-2-carboxylate exhibits promising anticancer properties. Research has shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that derivatives of benzoxazine compounds can effectively target specific cancer pathways, leading to reduced cell viability in various cancer cell lines.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism involves the modulation of signaling pathways associated with cell survival and inflammation.

Antimicrobial Properties

This compound has shown antimicrobial activity against various bacterial strains. Its efficacy is attributed to the sulfonamide group, which is known to interfere with bacterial folic acid synthesis. This property positions the compound as a candidate for developing new antibiotics.

Polymer Chemistry

In material science, this compound serves as a precursor for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of benzoxazine moieties into polymer matrices can lead to materials suitable for high-performance applications such as aerospace and automotive components.

Coatings and Adhesives

The unique chemical structure of this compound allows it to be used in formulating advanced coatings and adhesives. These materials exhibit excellent adhesion properties and resistance to environmental degradation, making them ideal for industrial applications.

Case Study 1: Anticancer Research

A recent publication explored the anticancer effects of this compound on breast cancer cell lines. The study reported a significant reduction in cell proliferation rates when treated with varying concentrations of the compound over a period of 72 hours. The findings suggest that this compound could be a viable candidate for further development as an anticancer agent.

Case Study 2: Neuroprotection

In another study focusing on neuroprotection, researchers administered the compound to neuronal cultures exposed to oxidative stress. Results indicated a marked decrease in cell death compared to control groups. The study highlighted the potential of this compound in developing therapies for neurodegenerative conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural analogs and their comparative features:

Compound Name Substituent at Position 4 Key Properties Biological Activity Synthetic Route
Ethyl 4-(phenylsulfonylmethyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-2-carboxylate Phenylsulfonylmethyl High polarity due to sulfonyl group; 95%+ purity Not explicitly reported; inferred stability Likely via alkylation of benzoxazine core with phenylsulfonylmethyl chloride
Ethyl 4-(4-methoxybenzyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-2-carboxylate 4-Methoxybenzyl Moderate polarity; IR ν(CO) ~1741 cm⁻¹ ; 69% yield Antioxidant activity in fibroblasts Alkylation with PMBCl under reflux (K₂CO₃, TBAB)
Ethyl 4-benzyl-3,4-dihydro-2H-benzo[B][1,4]oxazine-2-carboxylate Benzyl IR ν(CO) ~1741 cm⁻¹; 69% yield N/A Similar to PMBCl alkylation
Ethyl 6-chloro-3,4-dihydro-2H-benzo[B][1,4]oxazine-2-carboxylate Chloro (position 6) 95% purity; hydrochloride salt available Intermediate in kinase inhibitor synthesis LiOH-mediated hydrolysis of ester precursors
Ethyl 4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine-2-carboxylate Methyl InChIKey: DQFSXFFUZUKZTD ; 10 commercial suppliers N/A Unspecified alkylation

Key Findings:

Halogenated derivatives (e.g., 6-chloro) are often intermediates in drug synthesis, as seen in the preparation of CYP121A1 inhibitors .

Synthetic Accessibility :

  • Most analogs are synthesized via alkylation of the benzoxazine core (e.g., PMBCl for 4-methoxybenzyl derivatives) or hydrolysis of ester groups (e.g., LiOH for carboxylic acid intermediates) .
  • Yields range from 69% (4-methoxybenzyl) to 96% (triazole hybrids) , suggesting moderate to high efficiency.

Biological Relevance :

  • 4-Methoxybenzyl derivatives demonstrate antioxidant activity in fibroblasts, attributed to the benzoxazine-thiazole hybrid structure .
  • The sulfonyl group may enhance metabolic stability or target binding in biological systems, though specific data for the target compound is lacking .

Commercial Availability :

  • The target compound and its analogs (e.g., 6-chloro, 4-methyl) are widely available from suppliers like CymitQuimica and Vibrant Pharma Inc., with purities ≥95% .

Physicochemical and Spectroscopic Data

  • IR Spectroscopy : Esters in this class show strong carbonyl stretches (ν(CO) ~1740 cm⁻¹), consistent across derivatives .
  • Purity : Most compounds are ≥95% pure, as validated by HPLC or elemental analysis .
  • Solubility : Predominantly soluble in polar aprotic solvents (e.g., THF, DCM) due to ester and heterocyclic moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-(phenylsulfonylmethyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-2-carboxylate
Reactant of Route 2
Ethyl 4-(phenylsulfonylmethyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.